Product packaging for Thromboxane B2(Cat. No.:CAS No. 54397-85-2)

Thromboxane B2

Cat. No.: B127252
CAS No.: 54397-85-2
M. Wt: 370.5 g/mol
InChI Key: XNRNNGPBEPRNAR-JQBLCGNGSA-N
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Description

Thromboxane B2 (TXB2) is a stable hydrolysis product of the biologically active, but short-lived, thromboxane A2 (TXA2) . The TXA2/TXB2 pathway is a primary focus in cardiovascular and platelet research due to its potent role in promoting platelet activation and aggregation, as well as its function as a vasoconstrictor . This makes it a critical target for antiplatelet therapies, most notably aspirin (acetylsalicylic acid), which works by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme to block TXA2 synthesis . In vivo, TXA2 is rapidly metabolized to a more stable urinary metabolite, 11-dehydro-Thromboxane B2 (11-dh-TXB2) . The measurement of urinary 11-dh-TXB2 is widely recognized as a sensitive, non-invasive biomarker for assessing in vivo platelet activation and the efficacy of aspirin therapy . Elevated levels of this metabolite in urine are clinically significant, as they are associated with an increased risk of cardiovascular events and can indicate a phenomenon known as aspirin resistance, where patients exhibit inadequate suppression of thromboxane generation despite therapeutic aspirin intake . Our high-purity this compound and 11-dehydro-Thromboxane B2 reagents are specifically designed to support robust and reliable scientific inquiry. These compounds are essential tools for researchers developing and validating immunoassays (including ELISA) to study platelet-related pathologies, evaluate the effectiveness of antiplatelet drugs, and investigate the mechanisms underlying thrombotic diseases . All products are strictly For Research Use Only and are not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O6 B127252 Thromboxane B2 CAS No. 54397-85-2

Properties

IUPAC Name

(Z)-7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRNNGPBEPRNAR-JQBLCGNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60903947
Record name Thromboxane B2
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Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Thromboxane B2
Source Human Metabolome Database (HMDB)
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CAS No.

54397-85-2
Record name TXB2
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Record name Thromboxane B2
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Record name Thromboxane B2
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Record name Thromboxane B2
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis of Thromboxane B2

The Arachidonic Acid Cascade

Arachidonic acid, a polyunsaturated fatty acid, is the precursor for the synthesis of all eicosanoids, including thromboxanes. mdpi.comelisakits.co.uk It is typically esterified in the phospholipids (B1166683) of cell membranes and is released by the action of phospholipase A2. numberanalytics.comcreative-proteomics.com Once liberated, arachidonic acid enters one of several metabolic pathways, one of which leads to the production of prostanoids. rndsystems.com

Role of Cyclooxygenases (COX-1 and COX-2)

The initial and rate-limiting step in the synthesis of thromboxanes is the conversion of arachidonic acid to the unstable intermediate Prostaglandin (B15479496) H2 (PGH2). numberanalytics.comelisakits.co.uk This reaction is catalyzed by the cyclooxygenase (COX) enzymes, also known as prostaglandin G/H synthases. mdpi.com There are two main isoforms of this enzyme:

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids that regulate housekeeping functions, such as maintaining vascular homeostasis and platelet aggregation. mdpi.com

COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and growth factors, and is primarily involved in inflammatory responses. mdpi.com

In human platelets, TXA2 is the most abundant product of COX-1 metabolism of arachidonic acid. mdpi.com

Role of COX-1 in Platelet Thromboxane Production

Thromboxane A2 Synthase: The Key Enzyme

Following its synthesis, Prostaglandin H2 is converted to Thromboxane A2 by the enzyme Thromboxane A2 synthase (TXA2S). wikipedia.orgelisakits.co.uk This enzyme is predominantly found in platelets and catalyzes the isomerization of the endoperoxide bridge of PGH2 to form the characteristic oxane ring of TXA2. wikipedia.orguniprot.org TXA2S also catalyzes the cleavage of PGH2 into 12-hydroxy-heptadecatrienoic acid (12-HHT) and malondialdehyde. mdpi.comuniprot.org

Spontaneous Hydrolysis to Thromboxane B2

Thromboxane A2 is a highly unstable molecule with a very short half-life of about 30 seconds in aqueous solutions. arborassays.commdpi.com It undergoes rapid, non-enzymatic hydrolysis to form the more stable, but biologically inactive, this compound. thermofisher.commdpi.com This stability makes TXB2 a reliable indicator of in vivo TXA2 production. rndsystems.com

Physiological Modulatory Roles of Thromboxane B2 and Its Precursors

Regulation of Hemostatic Processes

The balance between pro-thrombotic and anti-thrombotic factors is crucial for maintaining blood fluidity and preventing hemorrhage. Thromboxanes, particularly TXA2, are key players in the complex process of hemostasis.

Influence on Platelet Aggregation Dynamics

Thromboxane (B8750289) A2 is a potent stimulator of platelet aggregation, a critical step in the formation of a blood clot. ontosight.aitaylorandfrancis.com When platelets are activated by stimuli such as exposed collagen at a site of vascular injury, they release TXA2, which then acts on other platelets to promote their aggregation and form a primary platelet plug. ontosight.ainih.gov While TXB2 itself does not appear to directly induce platelet aggregation, its levels in the blood serve as an important indicator of platelet activation and TXA2 synthesis. ahajournals.orgmdpi.com Studies have shown that conditions associated with increased platelet activation, such as type 2 diabetes mellitus, are often accompanied by elevated levels of TXB2. nih.gov The inhibition of TXA2 synthesis is a key mechanism of action for antiplatelet medications like aspirin (B1665792). ontosight.ai

Vasoconstrictive Effects in Vascular Physiology

Thromboxane A2 is a powerful vasoconstrictor, meaning it causes the narrowing of blood vessels. ontosight.aiphysiology.org This action is vital in hemostasis as it helps to reduce blood flow to an injured area, thereby minimizing blood loss. ontosight.ai The vasoconstrictive properties of TXA2 are mediated through its interaction with specific receptors on vascular smooth muscle cells. physiology.org While TXB2 is a less potent vasoconstrictor than its precursor, it still exhibits activity in the systemic and pulmonary vasculature. ahajournals.org Research in animal models has demonstrated that administration of TXB2 can lead to an increase in pulmonary and systemic arterial pressure. ahajournals.orgahajournals.org This vasoconstrictive effect appears to be mediated by an increase in intracellular calcium concentration. nih.gov

Involvement in Cardiovascular Homeostasis

The cardiovascular system relies on a delicate balance of factors that regulate vascular tone and blood flow to ensure proper tissue perfusion. Thromboxanes play a significant, though complex, role in maintaining this equilibrium.

Maintenance of Vascular Tone

Vascular tone refers to the degree of constriction maintained by a blood vessel. Thromboxane A2, with its potent vasoconstrictor properties, contributes to the regulation of vascular tone. physiology.orgmdpi.com In a healthy state, the production of TXA2 is relatively low, and its effects are balanced by vasodilatory substances like prostacyclin (PGI2), which is produced by the vascular endothelium. physiology.orgphysiology.org This balance is crucial for maintaining normal blood pressure and blood flow. physiology.org An overproduction of TXA2 can disrupt this balance, leading to increased vascular tone and contributing to pathological conditions such as hypertension. physiology.org Interestingly, some research suggests that TXA2 may play a more significant role in regulating vascular tone in females under normal physiological conditions. physiology.org

Role in Blood Flow Regulation

By influencing vascular tone and platelet aggregation, thromboxanes directly impact the regulation of blood flow. The vasoconstrictive action of TXA2 can reduce blood flow through a vessel, while its pro-aggregatory effects can lead to the formation of thrombi that may impede or obstruct blood flow. ontosight.ainih.gov Under normal physiological conditions, the localized release of TXA2 at a site of injury helps to regulate blood flow as part of the hemostatic response. ontosight.ai However, in disease states characterized by endothelial dysfunction and increased platelet activation, the systemic overproduction of TXA2 can contribute to impaired blood flow regulation and increase the risk of ischemic events. nih.gov

Immunomodulatory and Inflammatory Responses

Beyond their roles in hemostasis and cardiovascular regulation, thromboxanes are also involved in modulating immune and inflammatory processes.

Activation of Inflammatory Cell Signaling Pathways

Thromboxane B2, and more accurately its precursor TXA2, play a significant role in the activation of inflammatory cell signaling pathways. elisakits.co.ukmdpi.com The biological effects of TXA2 are mediated through its interaction with specific G-protein-coupled receptors known as thromboxane-prostanoid (TP) receptors. wikipedia.orgmdpi.com Activation of these receptors on inflammatory cells can trigger a cascade of intracellular events.

Research has shown that the activation of TP receptors is involved in inflammation responses. mdpi.comnih.gov For instance, in microglial cells, the activation of these receptors by agonists can lead to an inflammatory response. mdpi.com Studies have demonstrated that lipopolysaccharide (LPS), a component of bacterial cell walls, can stimulate the release of inflammatory cytokines in microglial cells, and this process can be suppressed by a TXA2 receptor antagonist. nih.govspandidos-publications.com This suggests that thromboxane signaling is a component of the inflammatory response to bacterial endotoxins.

The signaling pathways implicated in these inflammatory responses include the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.govspandidos-publications.com The MAPK family, which includes p38, ERK, and JNK, and the NF-κB pathway are crucial regulators of the expression of pro-inflammatory genes, including those for cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), as well as the enzyme inducible nitric oxide synthase (iNOS). spandidos-publications.com Inhibition of the TXA2 receptor has been shown to reduce the phosphorylation of these signaling molecules, thereby suppressing the production of inflammatory mediators. nih.govspandidos-publications.com

Furthermore, the inflammatory response can be amplified by a positive feedback loop. For example, the pro-inflammatory cytokine IL-1 can stimulate the formation of TXA2, which is then released into the inflamed environment, potentially perpetuating the inflammatory cycle. mdpi.com

Modulation of Immune Cell Migration

This compound and its precursors are implicated in the modulation of immune cell migration, a critical process in the inflammatory response. The influx of immune cells to a site of injury or infection is a hallmark of inflammation.

Studies have shown a correlation between thromboxane production and the migration of immune cells. For example, in response to a bacterial infection with Listeria monocytogenes, there is a significant influx of blood monocytes into the peritoneal cavity. nih.gov This influx coincides with a shift in the arachidonic acid metabolism of the peritoneal macrophage population, with an increased production of TXA2. nih.gov This suggests a potential role for thromboxane in attracting or activating these migrating monocytes. In fact, purified blood monocytes exhibit a characteristic arachidonate (B1239269) metabolism that favors the production of TXA2. nih.gov When the influx of these monocytes is prevented, the changes in arachidonate metabolism are not observed, indicating that the migration of these cells is necessary for this shift. nih.gov

In the context of cancer, thromboxane synthase, the enzyme responsible for producing TXA2, has been found to be overexpressed in migrating glioma cells. researchgate.net The migration rates of these cancer cells correlated with their levels of TXB2 formation, and inhibitors of thromboxane synthase were effective in blocking this migration. researchgate.net This suggests that the thromboxane pathway may be a key regulator of cell migration in both inflammatory and pathological contexts.

Regulation of Inflammatory Mediator Production

This compound, as a stable marker of TXA2 activity, is closely linked to the regulation of the production of other inflammatory mediators. elisakits.co.uk The release of TXA2 is often part of a broader inflammatory cascade involving a variety of chemical mediators. nih.gov

The activation of the thromboxane pathway can lead to the production and release of several pro-inflammatory cytokines. As mentioned previously, in microglial cells stimulated with LPS, the inhibition of the TXA2 receptor leads to a significant reduction in the mRNA expression and release of IL-1β, IL-6, and TNF-α. spandidos-publications.com This demonstrates a direct regulatory role of the thromboxane signaling pathway on the production of these key inflammatory cytokines.

Furthermore, thromboxane can act in concert with other inflammatory mediators to amplify the inflammatory response. nih.gov For example, the release of TXA2 can be stimulated by other inflammatory molecules, creating a feedback loop that sustains and enhances inflammation. mdpi.com The interaction between thromboxanes and other eicosanoids, such as prostaglandins (B1171923) and leukotrienes, is also a critical aspect of the regulation of inflammation. nih.govasm.org

Other Systemic Regulatory Functions

Beyond its well-established role in inflammation and hemostasis, this compound and its precursor, TXA2, exert significant regulatory effects on other physiological systems.

Airway Responsiveness and Bronchoconstriction

Thromboxane A2 is a potent bronchoconstrictor, meaning it can cause the smooth muscle of the airways to contract, leading to a narrowing of the airways. wikipedia.orgnih.govatsjournals.org This effect is a key component of its role in airway responsiveness, which is the degree to which the airways narrow in response to various stimuli.

Studies in animal models have demonstrated that TXB2 can induce bronchoconstriction. nih.gov In dogs, intravenous administration of TXB2 led to an increase in airway pressure. nih.govahajournals.org Furthermore, research has linked increased levels of TXB2 to airway hyperresponsiveness, a characteristic feature of asthma. mcmaster.caosti.gov Inhalation of leukotriene B4 in dogs, for instance, caused an increase in airway responsiveness that was associated with a marked increase in the concentration of TXB2 in bronchoalveolar lavage fluid. mcmaster.ca The use of a thromboxane synthase inhibitor prevented this increase in both airway responsiveness and TXB2 levels. mcmaster.ca

In humans, exposure to ozone, a known airway irritant, has been shown to induce airway hyperresponsiveness. osti.gov This hyperresponsiveness is associated with an influx of neutrophils into the airways and a significant increase in the concentration of TXB2 in the lavage fluid. osti.gov Clinical studies in asthmatic patients have also shown that allergen-induced early asthmatic responses are associated with an increase in serum TXB2 levels. nih.gov Treatment with a thromboxane synthase inhibitor was able to partially reduce the magnitude of these early asthmatic responses. nih.gov

The mechanism of thromboxane-induced bronchoconstriction is thought to involve the direct action of TXA2 on its receptors on airway smooth muscle cells. atsjournals.orgcdnsciencepub.com However, there is also evidence to suggest that TXA2 may act indirectly by amplifying the effects of other bronchoconstrictor agents. cdnsciencepub.com

Platelet-Release Reaction Mechanisms

Thromboxane A2 is a key mediator in the platelet-release reaction, a crucial step in blood clot formation (thrombosis). wikipedia.orgwfh.org When platelets are activated by stimuli such as collagen exposed at a site of vessel injury, they undergo a series of changes, including the synthesis and release of TXA2. wfh.orgnih.gov

This released TXA2 then acts as a potent platelet agonist, binding to TP receptors on the surface of other platelets. wikipedia.orgwfh.org This binding initiates a signaling cascade that leads to further platelet activation and aggregation, amplifying the clotting process. wikipedia.org The release reaction involves the secretion of the contents of platelet granules, which include ADP and serotonin, further promoting platelet aggregation. wfh.orgresearchgate.net

Studies have shown that inhibiting the production of TXA2 can significantly impair platelet aggregation and the release reaction. nih.gov For example, picotamide, a compound with both thromboxane synthase inhibitory and receptor antagonist properties, has been shown to inhibit platelet aggregation and the release of ATP (an indicator of the release reaction) induced by various agonists. nih.gov

In some hereditary platelet disorders, a defective release reaction and second-wave aggregation have been linked to an abnormal platelet response to TXA2, even when TXB2 formation is within the normal range. jci.org This suggests a defect at the level of the TXA2 receptor or its downstream signaling pathways, highlighting the critical role of this pathway in normal platelet function. jci.org

Pathological Implications of Dysregulated Thromboxane B2 Levels and Signaling

Oncological Implications (Certain Malignancies)

Research has increasingly pointed to the involvement of thromboxane (B8750289) biosynthesis in the progression of certain cancers. Elevated levels of thromboxane metabolites have been identified as potential biomarkers for disease aggressiveness and patient outcomes.

Studies have particularly highlighted a link between urinary 11-dehydrothromboxane B2 (a stable TXB2 metabolite) and lethal prostate cancer. medicom-publishers.comnih.gov Thromboxane A2 (TXA2), an eicosanoid derived from platelets and cyclooxygenase, has been associated with metastasis. nih.gov An investigation into the role of TXA2 in lethal prostate cancer among African American (AA) and European American (EA) men revealed a distinct association. nih.gov In a study involving 977 men with prostate cancer and 1,022 controls, researchers measured urinary TXB2 and found that high levels were associated with an increased risk of prostate cancer specifically in AA men. medicom-publishers.comoup.com Furthermore, high TXB2 levels were linked to metastatic prostate cancer and were a strong predictor of both all-cause and prostate cancer-specific mortality in AA men, a relationship not observed in EA men. medicom-publishers.comnih.govoup.com

Another study assessed thromboxane biosynthesis in 716 patients with breast, colorectal, gastro-esophageal, and prostate cancers following radical therapy. researchgate.netucl.ac.uk The findings showed persistently elevated thromboxane production after treatment, with the highest levels found in patients with colorectal and gastro-esophageal cancers compared to those with breast cancer. researchgate.netucl.ac.uk These findings suggest that thromboxane biosynthesis could serve as a biomarker for active malignancy and may help identify patients who could benefit from therapies that inhibit platelet activation. researchgate.netucl.ac.uk

Table 1: Association of High Urinary TXB2 with Prostate Cancer Outcomes in African American (AA) Men vs. European American (EA) Men
OutcomeAssociation in African American (AA) MenAssociation in European American (EA) MenReference
Prostate Cancer PresenceStatistically Significant (OR: 1.50)Not Significant (OR: 1.07) medicom-publishers.comoup.com
Metastatic DiseasePositively Associated (OR: 2.60)Not Reported nih.govoup.com
All-Cause MortalityStatistically Significant (HR: 1.59)Not Significant (HR: 1.11) medicom-publishers.comoup.com
Prostate Cancer-Specific MortalityStatistically Significant (HR: 4.74)Not Significant (HR: 1.12) medicom-publishers.comnih.gov

Hypertension and Vascular Complications

Metabolic Syndrome and Dysregulation of this compound

Metabolic syndrome, a cluster of conditions that increase the risk of cardiovascular disease and diabetes, has been linked to increased platelet activity. Urinary 11-dehydro-thromboxane B2 serves as an indirect measure of this activity. nih.govresearchgate.net

Studies have shown that levels of 11-dehydro-TXB2 are frequently elevated in males with metabolic syndrome. nih.govnih.gov In one study of 82 aspirin-naive males with the condition, two-thirds were found to have elevated urinary 11-dehydro-TXB2 levels (defined as ≥2500 pg/mg creatinine). nih.govnih.gov This elevation is significant as it points to heightened cardiovascular risk. rupahealth.com Research has identified several predictors for these increased TXB2 metabolite levels, highlighting the interplay between platelet activation and other metabolic and inflammatory markers. nih.govresearchgate.net These predictors include homocysteine, high-sensitivity C-reactive protein (hs-CRP), adiponectin, total cholesterol, and the waist-to-hip ratio. nih.govresearchgate.netrupahealth.com The findings suggest that increased levels of urine 11-dehydro-TXB2 are common in men with metabolic syndrome and are correlated with established cardiovascular risk factors. nih.gov

Table 2: Predictors of Elevated Urine 11-dehydro-Thromboxane B2 in Males with Metabolic Syndrome
PredictorAssociation with 11-dehydro-TXB2 LevelsReference
HomocysteinePositive Correlation nih.govresearchgate.netnih.govrupahealth.com
High-Sensitivity C-Reactive Protein (hs-CRP)Positive Correlation (inflammation marker) nih.govresearchgate.netnih.govrupahealth.com
AdiponectinInverse Correlation nih.govresearchgate.netnih.govrupahealth.com
Total CholesterolPositive Correlation nih.govresearchgate.netrupahealth.com
Waist-to-Hip RatioPositive Correlation (fat distribution) nih.govresearchgate.netrupahealth.com
LDL CholesterolPositive Correlation nih.gov

Sepsis and Endotoxic Shock Responses

Sepsis and endotoxic shock are life-threatening conditions characterized by a dysregulated host response to infection, leading to organ dysfunction. Eicosanoids, including thromboxanes, are key mediators in the pathophysiology of shock. avma.org The release of endotoxins from bacteria triggers the production of these potent vasoactive compounds from various cells, including platelets and endothelial cells. avma.org

Clinical studies have consistently demonstrated that plasma concentrations of TXB2 are significantly elevated in patients with septic shock. asm.orgnih.gov This increase is particularly pronounced in patients who succumb to the condition. One study measured central venous plasma TXB2 in 12 patients with septic shock and found that the concentrations in the 8 non-survivors were approximately ten times higher than in the 4 survivors and healthy controls. nih.gov This research suggests that the metabolism of arachidonic acid to thromboxanes is markedly increased in fatal cases of septic shock. nih.gov This imbalance may contribute to severe complications such as disseminated intravascular coagulation and the adult respiratory distress syndrome often associated with severe sepsis. nih.gov

Table 3: Plasma this compound (TXB2) Concentrations in Septic Shock
Patient GroupMean Plasma TXB2 Concentration (pg/ml)Reference
Non-survivors of Septic Shock (n=8)912 +/- 250 nih.gov
Survivors of Septic Shock (n=4)92 +/- 25 nih.gov
Healthy Controls (n=6)91 +/- 18 nih.gov

Acetaminophen-Induced Liver Injury Mechanisms

Pulmonary Dirofilariosis and Elevated this compound

Pulmonary dirofilariosis is a human zoonotic disease caused by the canine heartworm, Dirofilaria immitis. asm.orgnih.gov When the parasite infects humans, a non-ideal host, the immature worms can travel to a branch of the pulmonary artery, where they die and cause an inflammatory reaction that results in the formation of a nodule. asm.orgnih.gov

Research has shown that patients who develop pulmonary nodules from dirofilariosis have significantly higher serum levels of this compound compared to healthy individuals from both endemic and non-endemic areas. asm.orgnih.govjcyl.es The high TXB2 levels are believed to be a consequence of the inflammatory events that occur during the formation of these nodules. asm.org The potent vasoconstrictive and platelet-aggregating properties of thromboxane are consistent with the inflammation and arterial obstruction seen in this disease. asm.org Furthermore, it has been suggested that the production of TXB2 could be associated with the release of Wolbachia bacteria, endosymbionts of Dirofilaria immitis, as the worm is destroyed within the pulmonary nodule. asm.orgcambridge.org

Gastrointestinal Tract Injury and Ulcerogenic Activity

Thromboxane A2 (TXA2), the unstable parent compound of TXB2, is known to possess ulcerogenic activity within the gastrointestinal tract. mdpi.comresearchgate.netnii.ac.jp Its role in gastrointestinal injury has been investigated in the context of drug-induced toxicity.

For instance, studies on acetaminophen-induced liver injury have implicated TXA2 in its pathogenesis. mdpi.comresearchgate.netdoaj.org In a mouse model, it was found that the administration of anti-TXB2 antibodies provided significant protection against acetaminophen-induced liver damage and improved survival. mdpi.comdoaj.org Treatment with acetaminophen (B1664979) alone led to a significant increase in the production of TXB2. mdpi.com This suggests that TXA2 plays a pathogenic role in this form of acute liver toxicity. mdpi.comresearchgate.net The ulcerogenic properties of some non-steroidal anti-inflammatory drugs (NSAIDs) are also linked to their effects on prostanoid synthesis, including the inhibition of protective prostaglandins (B1171923) while the effects of thromboxane may persist. nih.gov

Thromboxane B2 As a Translational Biomarker in Clinical and Preclinical Research

Assessment of Platelet Activation Dynamics In Vivo and Ex Vivo

The quantification of TXB2 and its metabolites serves as a robust method for evaluating platelet activation both within the body (in vivo) and in a laboratory setting (ex vivo). These measurements are pivotal in understanding the underlying pathophysiology of thrombotic diseases.

Serum Thromboxane (B8750289) B2 as a Validated Index of Platelet COX-1 Activity

Serum TXB2 levels are a well-established and specific indicator of platelet cyclooxygenase-1 (COX-1) activity. nih.govvfu.cz During whole-blood clotting, platelets are activated, leading to the generation of large quantities of TXA2, which is then rapidly converted to TXB2. nih.gov This ex vivo measurement reflects the maximum capacity of platelets to produce TXA2 in response to thrombin. nih.gov

The measurement of serum TXB2 is considered the most specific test for assessing the effect of aspirin (B1665792) on platelet COX-1 activity. mdpi.comahajournals.org In healthy individuals, low doses of aspirin can almost completely inhibit the production of TXA2 by platelets. mdpi.com A significant reduction in serum TXB2 concentration is indicative of effective COX-1 inhibition. mdpi.com For instance, a reduction to below 10 ng/mL is generally associated with at least 95% inhibition of arachidonic acid-induced platelet aggregation. mdpi.com

Table 1: Serum Thromboxane B2 Levels in Different Conditions

Condition Serum TXB2 Level Implication Reference
Aspirin-free healthy controls 247 ± 106 ng/mL Normal platelet COX-1 function ahajournals.org
Aspirin-treated patients 2.04 ± 11.8 ng/mL Inhibition of platelet COX-1 ahajournals.org

Urinary this compound Metabolites as Non-Invasive Indices of Systemic Thromboxane A2 Production

Urinary metabolites of TXB2, such as 11-dehydro-thromboxane B2 (11-dehydro-TXB2), provide a non-invasive means to assess systemic TXA2 production in vivo. nih.govoup.com This measurement reflects whole-body TXA2 biosynthesis and is a reliable index of in vivo platelet activation. oup.commdpi.com

Monitoring Antiplatelet Therapy Efficacy

The measurement of TXB2 is a cornerstone in evaluating the effectiveness of antiplatelet drugs, most notably aspirin. It allows for the assessment of patient response and can help guide therapeutic decisions.

Aspirin Responsiveness and Resistance Evaluation

"Aspirin resistance" is a term used to describe the failure of aspirin to produce its expected inhibitory effect on platelet function. bcbsm.com Laboratory resistance to aspirin is defined by the insufficient reduction of TXA2 production by platelets after aspirin administration. ahajournals.org Measuring serum TXB2 is a direct and specific method to evaluate the pharmacodynamic effect of aspirin on platelet COX-1. mdpi.commyhealthtoolkitex.com

Studies have shown a wide variability in the prevalence of aspirin resistance depending on the assay used. myhealthtoolkitex.comavalonhcs.com For instance, one study comparing different tests found aspirin resistance rates of 17.4% with VerifyNow, 26.1% with light transmission aggregometry, and 23.8% with serum TXB2 measurement. avalonhcs.com Another study reported a prevalence of 6.7% with VerifyNow and 22.9% with urinary 11-dehydro-thromboxane B2 concentrations. myhealthtoolkitex.com

Table 2: Prevalence of Aspirin Resistance by Different Assays

Assay Prevalence of Aspirin Resistance Reference
VerifyNow 6.7% - 17.4% myhealthtoolkitex.comavalonhcs.com
Light Transmission Aggregometry 26.1% avalonhcs.com
Serum this compound 23.8% avalonhcs.com

Utility in Guiding Antiplatelet Regimen Adjustments

Monitoring TXB2 levels can help clinicians determine if the current antiplatelet regimen is sufficient or if adjustments are needed. tandfonline.com For example, persistently high levels of urinary 11-dehydro-TXB2 in a patient on aspirin may indicate a need to investigate compliance, consider a higher dose, or explore additional antiplatelet therapies. wjgnet.comimrpress.com This is particularly relevant in patient populations with conditions like obesity, where a standard 100 mg daily dose of aspirin may not be enough to fully suppress platelet COX-1 activity over a 24-hour period. mdpi.com

Diagnostic and Prognostic Applications of this compound Biomarker Levels

Beyond monitoring therapy, TXB2 levels have shown promise as both diagnostic and prognostic markers in various diseases.

Elevated levels of TXB2 and its metabolites have been linked to an increased risk of cardiovascular and cerebrovascular events. tandfonline.comlabcorp.com High concentrations of TXB2 may be a risk factor for ischemic stroke and ischemic heart disease. mdpi.com In patients with progressive ischemic stroke, abnormally increased levels of TXB2 were associated with a significantly higher prognostic mortality rate. amegroups.org

Furthermore, urinary 11-dehydro-thromboxane B2 has been described as a potential predictive biomarker for major adverse cardiovascular events in high-risk patients and can provide prognostic information about left ventricular performance. mdpi.com In patients with coronary artery disease treated with aspirin, lower levels of a TXB2 metabolite were paradoxically associated with an increased risk of bleeding events, highlighting the complex role of platelet inhibition. tandfonline.com

Table 3: Compound Names Mentioned in the Article

Compound Name
11-dehydro-thromboxane B2
2,3,4,5-tetranor-TXB2
2,3-dinor-TXB2
6-keto-prostaglandin F1α
Abciximab
Acetylsalicylic acid
Adenosine diphosphate
Adiponectin
Arachidonic acid
Aspirin
Cangrelor
Clopidogrel
Collagen
Creatinine
Cyclooxygenase-1
Cyclooxygenase-2
Eptifibatide
Etoricoxib
Homocysteine
NS-398
Prasugrel
Prostaglandin (B15479496) G2/H2
Prostacyclin
Revacept
RUC-4
Thrombin
Thromboxane A2
This compound
Ticagrelor
Tirofiban

Biomarker for Cardiovascular Disease Risk Stratification

Elevated levels of TXB2 and its urinary metabolites are associated with an increased risk of adverse cardiovascular events. nih.govahajournals.org Systemic generation of TXA2, as reflected by its metabolites, is an independent risk factor for long-term all-cause and cardiovascular mortality, regardless of aspirin use. jacc.org In aspirin-treated patients at high risk for cardiovascular events, higher baseline urinary concentrations of 11-dehydro-thromboxane B2, a major metabolite of TXB2, are linked to a greater risk of myocardial infarction and cardiovascular death. ahajournals.org This association is graded and independent of traditional vascular risk factors. ahajournals.org

Studies have demonstrated a significant correlation between elevated urinary 11-dehydro-TXB2 levels and an increased risk of major adverse cardiovascular events (MACE) in individuals with stable atherosclerotic cardiovascular disease (ASCVD). nih.gov Furthermore, in patients with metabolic syndrome, who often exhibit increased platelet activity, elevated urinary 11-dehydro-TXB2 levels are common and correlate with established cardiovascular risk factors like homocysteine, hs-CRP, and LDL cholesterol. mdpi.com This suggests that measuring TXB2 metabolites could help in identifying individuals who might benefit most from primary prevention strategies. jacc.orgmdpi.com

Table 1: this compound Metabolites and Cardiovascular Risk

Biomarker Population Associated Risk Reference
Urinary 11-dehydro-thromboxane B2 High-risk patients on aspirin Increased risk of myocardial infarction and cardiovascular death ahajournals.org
Systemic this compound metabolites Unselected older individuals Increased all-cause and cardiovascular mortality jacc.org
Urinary 11-dehydro-thromboxane B2 Patients with stable ASCVD Higher risk of MACE nih.gov
Urinary 11-dehydro-thromboxane B2 Men with metabolic syndrome Correlates with homocysteine, hs-CRP, LDL cholesterol mdpi.com

Predictive Value in Acute Ischemic Events (e.g., Progressive Ischemic Stroke)

In the context of acute ischemic events, such as progressive ischemic stroke, elevated levels of TXB2 have shown predictive value. amegroups.org A high concentration of TXB2 has been identified as a potential risk factor for ischemic stroke. mdpi.comnih.govresearchgate.net One study found that in patients with progressive ischemic stroke, abnormally increased expression of TXB2 was associated with significantly higher prognostic mortality. amegroups.org The same study identified TXB2 as an independent risk factor for prognostic mortality in these patients. amegroups.org

While the direct use of thromboxane as a clinical marker for ischemic stroke is not yet established due to insufficient evidence, its role in the underlying pathology is clear. mdpi.comnih.govresearchgate.net The measurement of serum TXB2 is considered the definitive test for assessing the effect of aspirin on platelet cyclooxygenase-1 (COX-1) activity, a key element in the prevention of ischemic events. mdpi.comnih.gov

Indicators of Systemic Inflammatory Processes

This compound is not only a marker of platelet activation but also an indicator of systemic inflammatory processes. elisakits.co.uk TXA2, its precursor, is involved in inflammatory responses, and its synthesis can be increased in inflammatory conditions. nih.govelisakits.co.uk This is partly because inflammatory cells, such as monocytes and macrophages, can produce TXA2 via the cyclooxygenase-2 (COX-2) enzyme, which is less affected by low-dose aspirin. mdpi.com

Research has shown a positive correlation between urinary TXA2 metabolites and systemic inflammation markers like high-sensitivity C-reactive protein (hs-CRP) and white blood cell count in patients with acute myocardial infarction. nih.gov In stable atherosclerotic cardiovascular disease patients, a similar, albeit weaker, correlation has been observed. nih.gov Furthermore, in individuals with metabolic syndrome, urinary 11-dehydro-TXB2 levels are significantly and positively correlated with hs-CRP concentrations. mdpi.com This highlights the interplay between platelet activation and inflammation in cardiovascular disease.

Methodological Considerations for this compound Measurement

Accurate and reliable measurement of TXB2 is paramount for its utility as a biomarker. Several methodological factors can influence the results of TXB2 assays.

Sample Collection and Preparation Protocols for this compound Assays

Proper sample handling is critical to prevent artificial TXB2 formation. nih.gov For serum samples, it is recommended to use a serum separator tube (SST) and allow the blood to clot for 30 minutes to two hours at room temperature before centrifugation. rndsystems.comassaygenie.comcloud-clone.com Plasma should be collected using EDTA or heparin as an anticoagulant and centrifuged within 30 minutes of collection. rndsystems.comcloud-clone.comthermofisher.com For urine samples, the first morning void is often preferred, and samples should be centrifuged to remove particulate matter. rndsystems.com To avoid ex vivo TXB2 production, adding a cyclooxygenase inhibitor like indomethacin (B1671933) to the collection tubes immediately after the draw is sometimes recommended. arborassays.com It is crucial to avoid using hemolyzed, lipemic, or turbid samples. rndsystems.comcloud-clone.com

Whole Blood Incubation Parameters and Standardization

The serum TXB2 assay is designed to measure the maximal capacity of platelets to produce TXA2. nih.gov This is achieved by allowing whole blood to clot under controlled conditions, which triggers thrombin generation and subsequent platelet activation. nih.gov The standard and validated method requires immediate incubation of non-anticoagulated whole blood at 37°C for one hour. nih.govnih.govvfu.czresearchgate.net This specific temperature is critical for optimal thrombin generation and the enzymatic conversion of arachidonic acid to TXA2. nih.govresearchgate.net Delays in incubation or variations in temperature can significantly impact TXB2 levels and lead to an inaccurate assessment of platelet function. nih.govvfu.cz For instance, incubation at room temperature results in significantly lower serum TXB2 concentrations compared to incubation at 37°C. vfu.cz

Sample Stability During Processing and Storage

The stability of TXB2 in samples during processing and storage is a key consideration for obtaining reliable results. Recent studies have shown that TXB2 is stable in clotted blood samples stored at 4°C for up to 48 hours before being processed further. nih.govunicatt.itresearchgate.netnih.gov However, after 72 hours at 4°C, the variability in TXB2 levels increases beyond acceptable limits. nih.govresearchgate.net

For long-term storage, serum samples should be frozen. nih.gov TXB2 levels in serum have been found to be stable for up to 10 years when stored at -40°C. nih.govunicatt.itresearchgate.net After this period, a significant decrease in TXB2 levels has been observed. nih.govresearchgate.net Samples should be stored in aliquots to avoid repeated freeze-thaw cycles. rndsystems.comassaygenie.comcloud-clone.comthermofisher.com

Table 2: Sample Stability for this compound Measurement

Sample Type Storage Condition Duration of Stability Reference
Clotted Whole Blood 4°C Up to 48 hours nih.govresearchgate.netnih.gov
Frozen Serum -40°C Up to 10 years nih.govunicatt.itresearchgate.net
Frozen Serum -20°C or -80°C ≤ 1 month or ≤ 3 months respectively thermofisher.com
Samples for Assay 2-8°C Within 7 days thermofisher.com

Advanced Analytical Techniques for this compound Quantification

The accurate measurement of this compound (TXB2), the stable, inactive metabolite of the highly unstable thromboxane A2 (TXA2), is pivotal for assessing platelet activation and the efficacy of antiplatelet therapies. mdpi.comthermofisher.com A variety of sophisticated analytical methods have been developed to quantify TXB2 in biological matrices such as serum, plasma, and urine. These techniques vary in their principles, sensitivity, specificity, and throughput, each offering distinct advantages and limitations in research and clinical settings.

Immunoassays (e.g., ELISA, RIA) and Their Specificity

Immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are widely used for the quantification of TXB2 due to their high sensitivity and suitability for high-throughput screening. sigmaaldrich.comnih.gov These methods are based on the principle of competitive binding, where TXB2 in a sample competes with a labeled TXB2 conjugate for a limited number of binding sites on a specific antibody. sigmaaldrich.com

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits for TXB2 are commercially available and offer a non-radioactive method for quantification. thermofisher.comelisakits.co.ukthermofisher.com In a typical competitive ELISA, microtiter plates are pre-coated with an anti-TXB2 antibody. elisakits.co.uk When the sample and an enzyme-conjugated TXB2 are added, they compete for binding to the antibody. sigmaaldrich.com The amount of enzyme-linked TXB2 bound is inversely proportional to the concentration of TXB2 in the sample, which is determined by measuring the absorbance of a chromogenic substrate. thermofisher.comsigmaaldrich.com

The specificity of these assays is a critical parameter. High-quality ELISA kits are designed to have high specificity for TXB2 with minimal cross-reactivity to other related eicosanoids. elisakits.co.uknih.gov For instance, some commercially available kits report negligible cross-reactivity with compounds like 2,3-dinor-thromboxane B2 and prostaglandin D2. nih.gov However, the potential for cross-reactivity with other arachidonic acid metabolites remains a consideration, and the specificity can vary between different antibody preparations and assay designs. nih.govtandfonline.com

Radioimmunoassay (RIA): RIA was one of the earlier methods developed for TXB2 measurement and utilizes a radiolabeled TXB2 tracer. nih.gov The principle is similar to ELISA, but the detection method involves measuring radioactivity. While sensitive, RIA has been largely superseded by ELISA and other non-radioisotopic methods due to the safety concerns and disposal issues associated with radioactive materials. nih.gov

A comparison of key characteristics for a typical commercially available this compound ELISA kit is presented below:

FeatureSpecificationReference
Assay Principle Competitive ELISA thermofisher.comsigmaaldrich.com
Sample Types Serum, Plasma, Cell Culture Supernates, Urine thermofisher.com
Sensitivity Typically < 50 pg/mL thermofisher.comthermofisher.com
Assay Range e.g., 78.13-5,000 pg/mL thermofisher.com
Intra-Assay Precision (CV%) < 10% thermofisher.comelisakits.co.uk
Inter-Assay Precision (CV%) < 10% thermofisher.comelisakits.co.uk
Specificity High for TXB2, with low cross-reactivity to analogues. elisakits.co.uknih.gov
Chromatography-Mass Spectrometry (GC-MS, LC-MS/MS) for Definitive Quantification

Chromatography-mass spectrometry techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are considered the gold standard for the definitive quantification of TXB2. lcms.cz These methods offer unparalleled specificity and sensitivity by physically separating TXB2 from other sample components before detection based on its mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS requires chemical derivatization to make TXB2 volatile for analysis. tandfonline.comlcms.cz While providing high accuracy, the derivatization process can be complex and time-consuming. lcms.cz Stable isotope dilution methods using a deuterated internal standard, such as this compound-d4 or this compound-d9, are often employed to ensure accurate quantification by correcting for sample loss during extraction and derivatization. caymanchem.comcaymanchem.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the preferred method for many researchers due to its high selectivity, sensitivity, and reduced need for complex derivatization compared to GC-MS. lcms.cznih.gov In this technique, the sample is first separated by liquid chromatography, and then the analyte of interest is fragmented and detected by tandem mass spectrometry. nih.gov This "selected reaction monitoring" (SRM) mode provides a high degree of certainty in the identification and quantification of TXB2. nih.gov LC-MS/MS methods have been developed for the quantification of TXB2 and its metabolites, such as 11-dehydrothis compound, in urine and other biological fluids. nih.gov

A summary of key performance characteristics for LC-MS/MS in TXB2 analysis:

FeatureSpecificationReference
Linear Range e.g., 50 pg - 10 ng per tube nih.gov
Internal Standard Deuterium-labeled analogue (e.g., 11-dehydro-TXB2-d4) nih.gov
Correlation with GC-MS High (values closely correspond) nih.gov
Sample Preparation Simple solid-phase extraction (SPE) nih.gov
High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies

High-Performance Liquid Chromatography (HPLC) can also be used for the quantification of TXB2, often requiring a derivatization step to enhance detection sensitivity, particularly when using fluorescence detectors. tandfonline.comtandfonline.com Derivatization strategies typically target the carboxylic acid group of the TXB2 molecule.

Common derivatization reagents include:

4-bromomethyl-7-methoxycoumarin: This reagent creates a fluorescent ester of TXB2, allowing for sensitive detection. tandfonline.comtandfonline.comnih.gov

Panacyl bromide: Another reagent used to form fluorescent esters for HPLC analysis. tandfonline.comtandfonline.com

Diethyl amino ethyl chloride and diethyl amino ethyl bromide: These have been used to improve thermospray HPLC/MS sensitivity. nih.govscilit.com

The derivatized TXB2 is then separated on an HPLC column, often a normal-phase column, and detected by a fluorescence detector. tandfonline.comtandfonline.com This method has been successfully applied to measure TXB2 released from platelets. tandfonline.com The precision of this method, including extraction, derivatization, and HPLC analysis, has been reported with coefficients of variation between 6% and 10%. tandfonline.com

Complementary Platelet Function Assays (e.g., Whole Blood Aggregometry)

While direct measurement of TXB2 provides a specific biochemical endpoint of platelet activation, complementary functional assays offer a broader picture of platelet responsiveness. Whole blood aggregometry is a key functional test that measures the ability of platelets to aggregate in response to various agonists. clinicaltrials.govahajournals.orgahajournals.org

In this assay, an aggregating agent such as collagen, ADP, or arachidonic acid is added to a whole blood sample, and the change in electrical impedance or light transmission is measured as platelets aggregate. clinicaltrials.govahajournals.org When assessing the effect of aspirin, which inhibits TXA2 synthesis, arachidonic acid-induced aggregation is particularly relevant. mdpi.comclinicaltrials.gov

Inter-Study Variability and Harmonization of this compound Measurement

A significant challenge in the field is the inter-study variability of TXB2 measurements. This variability can arise from several factors, including:

Pre-analytical variables: Sample handling and storage conditions can significantly impact TXB2 stability. For example, TXB2 is stable in clotted blood stored at 4°C for up to 48 hours and in serum stored at -40°C for up to 10 years, but longer storage or different temperatures can lead to degradation. nih.gov

Analytical methods: Different assay platforms (e.g., ELISA, LC-MS/MS) have inherent differences in sensitivity, specificity, and calibration, leading to variations in reported concentrations. emblemhealth.combham.ac.uk Even within the same method type, such as ELISA, results can vary between kits from different manufacturers. bham.ac.uk

Biological variability: Factors such as smoking, kidney dysfunction, and underlying inflammatory conditions can influence in vivo TXB2 production, contributing to variability between study populations. rupahealth.commdpi.comoup.com

The lack of standardized protocols for TXB2 measurement hinders the direct comparison of results across different studies and clinical trials. Harmonization efforts are crucial to address this issue. This includes the development and adoption of:

Standardized pre-analytical procedures: Clear guidelines for sample collection, processing, and storage are needed to minimize artifactual changes in TXB2 levels. nih.govtandfonline.com

Reference materials and methods: The availability of certified reference materials and the use of gold-standard methods like LC-MS/MS for cross-validation of other assays can help to standardize measurements. nih.gov

Inter-laboratory proficiency testing: Regular participation in external quality assessment schemes can help laboratories to ensure the accuracy and comparability of their results.

By addressing these sources of variability and promoting harmonization, the reliability of TXB2 as a translational biomarker in both preclinical and clinical research can be significantly enhanced, ultimately leading to a better understanding of its role in health and disease.

Pharmacological Modulation of Thromboxane B2 Biosynthesis and Signaling

Cyclooxygenase Inhibitors and Their Impact on Thromboxane (B8750289) B2 Production

Cyclooxygenase (COX) enzymes catalyze the initial step in the synthesis of prostanoids, converting arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor of all thromboxanes and prostaglandins (B1171923). elisakits.co.uk Inhibition of COX is a major strategy for reducing thromboxane production. nih.gov There are two primary isoforms of the COX enzyme, COX-1 and COX-2. stanford.edu COX-1 is constitutively expressed in most cells, including platelets, where it is the sole source of PGH2 for TXA2 synthesis. ahajournals.orgajmc.com COX-2 is an inducible enzyme, typically upregulated during inflammation. stanford.edu

Non-Selective Cyclooxygenase Inhibition (e.g., Aspirin-Mediated Effects)

Non-selective COX inhibitors block both COX-1 and COX-2 enzymes. nps.org.au This class includes traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792), ibuprofen (B1674241), and naproxen (B1676952). criver.com By inhibiting COX-1 in platelets, these drugs prevent the formation of PGH2 and consequently block the production of thromboxane A2. nps.org.aucriver.com The subsequent reduction in TXA2 leads to a measurable decrease in its stable, inactive metabolite, TXB2, in serum and urine. nih.govmdpi.com

Aspirin is unique among NSAIDs due to its mechanism of action. It irreversibly acetylates a serine residue in the active site of the COX-1 enzyme. ahajournals.orgfda.gov Since platelets lack a nucleus, they are unable to synthesize new enzymes. mdpi.com Therefore, the inhibition of COX-1 by aspirin lasts for the entire lifespan of the platelet, which is approximately 10 days. mdpi.com This leads to a profound and sustained suppression of platelet TXA2 (and therefore TXB2) production. researchgate.netnih.gov Low doses of aspirin can almost completely inhibit platelet TXA2 production. mdpi.com

Other non-selective NSAIDs, such as ibuprofen and naproxen, inhibit COX-1 in a reversible manner. fda.gov Their inhibitory effect on TXB2 production is dependent on the drug's concentration in the plasma and is transient, lasting only as long as the drug is present at effective concentrations. nih.govahajournals.org Some of these NSAIDs, like ibuprofen, can interfere with the irreversible inhibition by aspirin if taken concurrently, by competitively blocking aspirin's access to the COX-1 enzyme. fda.govoup.com

Drug Mechanism of COX-1 Inhibition Effect on Platelet TXB2 Production Key Research Finding
Aspirin Irreversible acetylation ahajournals.orgfda.govSustained, near-complete inhibition for the platelet lifespan mdpi.comresearchgate.netA single dose can effectively abolish TXA2 production, and the effect of repeated daily doses is cumulative. ahajournals.org
Ibuprofen Reversible, competitive inhibition fda.govTransient inhibition, dependent on plasma concentration nih.govCan interfere with aspirin's antiplatelet effect by blocking its access to COX-1. fda.gov
Naproxen Reversible, competitive inhibition criver.comTransient but can be sustained with high-dose regimens oup.comwikipedia.orgHigh-dose naproxen can induce near-complete suppression of platelet thromboxane throughout the dosing interval. wikipedia.org

Thromboxane Synthase Inhibitors

Thromboxane synthase inhibitors represent a more targeted approach to reducing TXA2 levels. These agents, such as dazoxiben (B1663000) and ozagrel, specifically block the activity of thromboxane-A synthase, the enzyme that converts the precursor PGH2 into TXA2. mdpi.comwikipedia.orgnih.gov This selective inhibition prevents the formation of TXA2 and its metabolite TXB2 without affecting the upstream COX enzymes. nih.gov

A key consequence of inhibiting thromboxane synthase is the accumulation of its substrate, PGH2. uliege.be This accumulated PGH2 can then be shunted toward other enzymatic pathways, leading to an increased synthesis of other prostanoids, notably the anti-aggregatory and vasodilatory prostacyclin (PGI2) by the vascular endothelium and prostaglandin D2 (PGD2) by platelets. nih.govuliege.benih.gov This redirection of endoperoxides is considered a potential therapeutic advantage, as it not only reduces the prothrombotic TXA2 but also increases antithrombotic prostaglandins. nih.gov However, the pro-aggregatory effects of the accumulated PGH2 itself may limit the clinical efficacy of these inhibitors when used alone. ahajournals.org

Inhibitor Example Mechanism of Action Effect on TXB2 Effect on PGI2
Dazoxiben Inhibits thromboxane synthase nih.govDecreased nih.govIncreased nih.gov
Ozagrel Inhibits thromboxane synthase mdpi.comDecreasedNot specified
Ridogrel Combined thromboxane synthase inhibitor and receptor antagonist nih.govDecreased nih.govIncreased nih.gov

Emerging Therapeutic Strategies Targeting Thromboxane B2 Pathways

While aspirin is a cornerstone of antiplatelet therapy, its efficacy is not universal, and it does not block all pathways of platelet activation. ahajournals.orgicrjournal.com This has driven the development of novel therapeutic strategies that target the thromboxane pathway and other platelet activation mechanisms more effectively or safely. elisakits.co.ukpharmacologyeducation.org

Development of Targeted Interventions and Novel Antiplatelet Agents

Emerging strategies aim to provide more potent or safer antiplatelet effects than existing therapies. One approach has been to combine the mechanisms of thromboxane synthase inhibition and TP receptor antagonism into a single molecule, such as ridogrel. uliege.benih.gov The rationale is to simultaneously block the production of TXA2, prevent the pro-aggregatory effects of accumulated PGH2, and encourage the shunting of PGH2 to produce antithrombotic prostacyclin. uliege.be

Another innovative strategy is to target the initial steps of platelet activation that lead to TXA2 generation. Platelet adhesion and aggregation at sites of vascular injury are often initiated by the interaction of platelets with exposed collagen. scientificarchives.com The glycoprotein (B1211001) VI (GPVI) is a primary platelet receptor for collagen. scientificarchives.com Novel agents like Revacept, a dimeric fusion protein containing the extracellular domain of GPVI, have been developed to act as a decoy receptor. scientificarchives.com By binding to collagen at the site of a damaged vessel wall, Revacept prevents the interaction with platelet GPVI, thereby inhibiting the initial adhesion and subsequent activation cascade that leads to TXA2 production and aggregation. scientificarchives.com This approach offers the potential for effective antithrombotic action specifically at the site of injury, potentially with a lower risk of systemic bleeding. scientificarchives.com

Strategy/Agent Mechanism of Action Impact on Thromboxane Pathway
Combined TXS Inhibitor & TP Antagonist (e.g., Ridogrel) Inhibits thromboxane synthase and blocks the TP receptor. nih.govReduces TXB2 production and blocks signaling from residual TXA2 and other TP agonists. nih.gov
GPVI Receptor Inhibition (e.g., Revacept) Blocks the primary platelet collagen receptor, preventing initial platelet adhesion and activation at sites of vascular injury. scientificarchives.comPrevents the stimulus for downstream TXA2 generation. scientificarchives.com

Exploration of Anti-Thromboxane B2 Antibodies in Disease Models

The investigation of anti-thromboxane B2 (TXB2) antibodies in various disease models has provided significant insights into the pathological roles of its precursor, thromboxane A2 (TXA2). Since TXA2 is highly unstable, its stable, inactive metabolite, TXB2, is often targeted for measurement and therapeutic intervention. frontiersin.org

In a murine model of acetaminophen-induced liver injury, the administration of anti-TXB2 antibodies demonstrated a significant hepatoprotective effect. mdpi.comresearchgate.net This protection was associated with a reduction in the production of TXB2 by liver fragments ex vivo. mdpi.com The study suggested that TXA2 plays a pathogenic role in acute liver toxicity caused by acetaminophen (B1664979), and that this role can be substantially mitigated by anti-TXB2 antibodies. mdpi.comresearchgate.net Comparatively, while a selective thromboxane synthase inhibitor also showed significant protection, a thromboxane receptor antagonist was only slightly protective in this model. mdpi.comresearchgate.net

The development of monoclonal antibodies against TXB2 has been a crucial step for research, enabling more specific and sensitive detection in radioimmunoassays. nih.govcore.ac.uk These antibodies exhibit high specificity for TXB2 with limited cross-reactivity to structurally similar compounds, making them valuable tools for measuring TXB2 in biological samples like tissue culture supernatants and human serum. nih.govcore.ac.uk

The table below summarizes findings from a key study on the effects of anti-TXB2 antibodies in a disease model.

Table 1: Effect of Anti-TXB2 Antibodies on Acetaminophen-Induced Liver Injury

Treatment Group Outcome Measure (Plasma ALT) TXB2 Production (ex vivo) Protective Effect
Acetaminophen + Vehicle Significantly Increased Increased -
Acetaminophen + Anti-TXB2 Antibodies Significantly Reduced Reduced Significant
Acetaminophen + Benzylimidazole (TX Synthase Inhibitor) Significantly Reduced Not Reported Significant
Acetaminophen + Daltroban (TPR Antagonist) Slightly Reduced Not Reported Slight

Data derived from studies on acetaminophen-induced liver injury in mice. mdpi.comresearchgate.net

Natural Products and Their Modulatory Effects on this compound

A diverse array of natural products has been identified to modulate the biosynthesis of this compound, primarily through the inhibition of cyclooxygenase (COX) enzymes. nrfhh.commdpi.com These compounds, originating from various plant and marine sources, represent potential leads for the development of novel therapeutic agents.

Several flavonoids and phenolic compounds have demonstrated inhibitory effects on TXB2 production. For example, chrysin , a flavone, has been shown to strongly inhibit the production of TXB2 in human whole blood. mdpi.com Similarly, p-Hydroxycinnamic acid , a dietary phenol, inhibits TXB2 production with an IC50 of 371 μM. medchemexpress.comCatechol has also been found to suppress COX-1 and COX-2 activity, leading to reduced TXA2 production. mdpi.com

From the plant kingdom, extracts and isolated compounds from various species have shown promise. Mulberrofuran A and Mulberrofuran Q , isolated from the root bark of the mulberry tree, inhibit the formation of TXB2. medchemexpress.comMarrubiin , an active compound from the Lamiaceae family, has been shown to dose-dependently inhibit TXB2 generation. nrfhh.comnrfhh.com Polysaccharide-polyphenol conjugates from chamomile can decrease platelet aggregation induced by various agonists and block TXB2 synthesis. nih.gov Compounds from Mitrella kentii, such as acetylmelodorinol and polycarpol , have displayed significant dose-dependent inhibitory activity on TXB2 production in human whole blood. mdpi.com

Marine natural products also offer a rich source of modulators. Manzamines , a class of β-carboline alkaloids from marine sponges, have been studied for their effects on microglia. researchgate.netnih.govnih.gov Specifically, Manzamine A was found to be a potent modulator of phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated TXB2 generation in rat neonatal microglia, suggesting its potential as a lead for developing agents against neuroinflammatory diseases. researchgate.netnih.govnih.gov

The table below details some natural products and their observed effects on this compound.

Table 2: Natural Products Modulating this compound

Natural Product Source Key Finding Reference(s)
Acetylmelodorinol Mitrella kentii Showed 61.5% inhibition of TXB2 production at 10 µg/mL in human whole blood. mdpi.com mdpi.com
Catechol Natural Phenol Suppressed COX-1 and COX-2 activity, inhibiting TXA2 production. mdpi.com mdpi.com
Chamomile Conjugates Matricaria chamomilla Blocked TXB2 synthesis induced by ADP or collagen. nih.gov nih.gov
Chrysin Natural Flavone Showed 51.2% inhibition of TXB2 production at 10 µg/mL in human whole blood. mdpi.com mdpi.com
Manzamine A Marine Sponge Potently modulated PMA-stimulated TXB2 generation in rat neonatal microglia (IC50 < 0.016 µM). nih.govnih.gov nih.govnih.gov
Marrubiin Lamiaceae family Dose-dependently inhibited TXB2 generation. nrfhh.comnrfhh.com nrfhh.comnrfhh.com
Mulberrofuran A & Q Mulberry Tree Root Bark Inhibit the formation of TXB2. medchemexpress.com medchemexpress.com
p-Hydroxycinnamic acid Dietary Phenol Inhibited TXB2 production with an IC50 of 371 μM. medchemexpress.com medchemexpress.com

Table 3: Compound Names Mentioned in the Article

Compound Name
Acetylmelodorinol
Benzylimidazole
Catechol
Chrysin
Daltroban
Manzamine A
Marrubiin
Mulberrofuran A
Mulberrofuran Q
p-Hydroxycinnamic acid
Polycarpol
Thromboxane A2

Future Directions and Emerging Research Avenues for Thromboxane B2

Deeper Elucidation of Thromboxane (B8750289) B2 Molecular Mechanisms and Signaling Networks

Future research is poised to delve deeper into the intricate molecular mechanisms and signaling networks governed by thromboxane A2 (TXA2), for which thromboxane B2 (TXB2) is a stable, inactive metabolite. While the primary signaling pathway through G-protein coupled receptors (GPCRs), specifically TPα and TPβ, is established, a more nuanced understanding of downstream effectors and pathway modulation is required. numberanalytics.com

Key areas of future investigation include:

Receptor Regulation: Further exploration of the mechanisms that regulate thromboxane receptor expression, desensitization, internalization, and phosphorylation is crucial. numberanalytics.com Understanding these processes could reveal novel targets for therapeutic intervention.

Signaling Crosstalk: Investigating the interaction between thromboxane signaling and other pathways, such as those involving other G-protein coupled receptors, kinases, and phosphatases, will provide a more holistic view of its physiological and pathological roles. numberanalytics.com

Downstream Signaling Cascades: While activation of Gq and Gi proteins leading to changes in intracellular calcium and cAMP levels is known, a comprehensive mapping of the subsequent signaling cascades is needed. numberanalytics.com This includes identifying all the downstream kinases, phosphatases, and transcription factors, like NFκB and CREB, that are modulated by TXA2 signaling. nih.gov

Prospective Clinical Trials for Biomarker Validation and Therapeutic Guidance

Urinary metabolites of TXA2, such as 11-dehydro-thromboxane B2 (11-dTXB2), have shown promise as predictive biomarkers for major adverse cardiovascular events. mdpi.comnih.gov However, larger prospective clinical trials are necessary to definitively validate their predictive utility for disease progression and prognosis in various patient populations, particularly those with atherosclerotic cardiovascular disease (ASCVD). nih.gov

Future clinical trials should focus on:

Biomarker-guided Therapy: Evaluating whether monitoring urinary TXB2 metabolite levels can guide therapeutic decisions, such as identifying patients who might benefit from more potent antiplatelet therapies. nih.gov

High-Risk Patient Stratification: Using TXB2 metabolite levels to identify high-risk individuals who may require more aggressive preventive strategies. dicardiology.com A sub-study of the CHARISMA trial demonstrated that elevated urinary 11-dehydrothis compound levels are associated with an increased risk of heart attack, stroke, and cardiac death. dicardiology.com

Assessing Novel Therapies: Utilizing TXB2 metabolite measurements to assess the efficacy of new therapeutic agents aimed at reducing thromboxane biosynthesis or action. nih.gov

Development of More Precise and Accessible Diagnostic Techniques

While methods like enzyme-linked immunosorbent assay (ELISA) and mass spectrometry are used to measure TXB2 and its metabolites, there is a continuing need for more precise, accessible, and standardized diagnostic techniques. elisakits.co.ukresearchgate.net

Key areas for development include:

Point-of-Care Testing: Creating rapid and reliable point-of-care tests for measuring TXB2 metabolites could facilitate real-time monitoring of platelet activation and response to therapy.

Improved Assay Standardization: Addressing the variability observed between different assay methodologies is crucial for ensuring comparable and reliable results across clinical studies and laboratories. researchgate.net A study comparing two different ELISA assays and mass spectrometry for TXB2 measurement highlighted the significant differences in reported values. researchgate.net

Enhanced Stability Protocols: Research into the stability of TXB2 in biological samples under various storage conditions is important for maintaining sample integrity and ensuring accurate measurements, especially in large-scale clinical trials. nih.gov A recent study showed that TXB2 is stable in clotted blood stored at 4°C for up to 48 hours and in frozen serum for up to 10 years. nih.gov

Exploration of this compound in Environmental Toxicology and Oxidative Stress Responses

Emerging research indicates a link between environmental pollutants and alterations in TXB2 levels, suggesting a role for this compound in environmental toxicology and oxidative stress.

Studies have shown that:

Exposure to particulate matter air pollution can lead to increased serum TXB2 levels, indicating platelet activation. nih.govfrontiersin.org

Certain environmental toxicants, such as m-cresol (B1676322) and o-cresol, can inhibit TXB2 production. nih.gov

Oxidative stress can significantly impact thromboxane receptor signaling, leading to increased surface expression and enhanced responsiveness of the receptor. plos.org

Ozone exposure has been associated with increased levels of urinary 11-dehydrothis compound, suggesting a link between this pollutant and platelet activation via oxidative stress. duke.edu

Future investigations will likely explore the mechanisms by which various environmental toxins modulate TXB2 synthesis and signaling, and the subsequent health implications.

Genomic and Proteomic Influences on this compound Biosynthesis and Activity

Genetic variations within the cyclooxygenase (COX) pathway genes, including those for prostaglandin (B15479496) H synthase (PTGS) and thromboxane A2 synthase (TXAS1), can influence TXA2 levels and platelet activation. nih.govplos.orgplos.org

Key research findings and future directions include:

Gene Polymorphisms: Studies have identified single nucleotide polymorphisms (SNPs) in genes like PTGS2, TXA2R, and TXAS1 that are associated with carotid plaque vulnerability and higher levels of 11-dehydro-TXB2. nih.govplos.org

Functional Genomics: Functional analysis of TXAS polymorphic variants has revealed that some variants can lead to decreased enzyme activity, potentially resulting in lower TXA2 generation. nih.gov

Proteomic Analysis: Future proteomic studies can provide a comprehensive view of the proteins involved in the thromboxane biosynthesis and signaling pathways, identifying potential new targets for therapeutic intervention.

Table 1: Genetic Variants in the Thromboxane Pathway and their Associations

GeneVariantAssociated PhenotypeReference
PTGS2rs20417CCHigher risk of echolucent carotid plaque, higher 11-dTxB2 levels nih.gov, plos.org
TXA2Rrs1131882TTHigher risk of echolucent carotid plaque, higher 11-dTxB2 levels nih.gov, plos.org
TXAS1rs41708TTHigher frequency in patients with carotid plaque plos.org
TXAS1L357VDecreased Vmax/Km ratio, suggesting less TXA2 generation nih.gov
PPARGC1Brs10515638Associated with elevated urinary 11-dehydro TxB2 and cardiovascular events researchgate.net
CNTN4rs10510230Associated with elevated urinary 11-dehydro TxB2 and cardiovascular events researchgate.net

Translational Research and Comparative Studies Across Species

Translational research focusing on TXB2 has been instrumental in understanding its role in human health and disease. The measurement of urinary TXB2 metabolites has been a key non-invasive tool for assessing in vivo platelet activation. frontiersin.org

Future translational and comparative studies should aim to:

Bridge Preclinical and Clinical Findings: Further validate findings from animal models in human clinical trials to accelerate the development of new therapies.

Interspecies Comparisons: Investigate the differences in TXB2 biosynthesis, signaling, and physiological roles across various species to gain a broader understanding of its fundamental biological functions. assaygenie.comvfu.cz For instance, studies in rabbits have shown a dramatic increase in aortic TXB2 synthesis in response to a high-cholesterol diet. ahajournals.org

Develop Better Animal Models: Create more refined animal models that more accurately mimic human diseases where thromboxane plays a significant role.

Q & A

Q. What are the most reliable methodologies for quantifying TXB₂ in biological samples, and how do their sensitivities compare?

TXB₂ is commonly measured using enzyme-linked immunosorbent assays (ELISA) with protocols optimized for serum, plasma, urine, or tissue culture media. Key steps include:

  • Averaging duplicate optical density (OD) readings to minimize variability.
  • Using a four-parameter logistic curve (4PLC) for standard curve fitting to calculate concentrations .
  • Validating assays with controls (e.g., NSB for non-specific binding) . Radioimmunoassays (RIA) are also employed, requiring extraction steps (e.g., ethyl acetate) and validation via recovery rates (e.g., 94–95% for TXB₂ and 6-oxo-PGF₁α) and inter-/intra-assay coefficients of variation .

Q. How should biological samples be handled to ensure accurate TXB₂ measurements?

Pre-analytical variables critically affect TXB₂ stability:

  • Use anticoagulants like EDTA or citrate to inhibit platelet activation.
  • Process samples rapidly (within 30 minutes) to prevent ex vivo TXB₂ generation. Storage at -30°C or lower is mandatory .
  • Avoid indomethacin-free tubes, as delayed processing increases TXB₂ levels by 200–400% due to ongoing platelet activity .

Q. What is the physiological significance of TXB₂ in platelet function and vascular biology?

TXB₂ is the stable hydrolysis product of thromboxane A₂ (TXA₂), a potent platelet aggregator and vasoconstrictor. Key roles include:

  • Mediating thrombus formation via TXA₂-TP receptor signaling.
  • Serving as a biomarker of platelet activation in cardiovascular diseases . Experimental models often correlate urinary TXB₂ metabolites (e.g., 11-dehydro-TXB₂) with in vivo TXA₂ production .

Advanced Research Questions

Q. How can researchers differentiate TXB₂ from its metabolites in complex biological matrices?

Advanced metabolomic approaches are required:

  • Gas chromatography-mass spectrometry (GC-MS): Separates 2,3-dinor-TXB₂ and 11-dehydro-TXB₂ using bonded-phase phenylboronic acid columns and negative-ion chemical ionization .
  • Isotope dilution: Deuterated internal standards (e.g., 2,3-dinor-TXB₂-d9) improve quantification accuracy in urine or plasma .
  • Enzymatic inhibition: Blocking cyclooxygenase (COX) activity during sample collection reduces confounding TXB₂ generation .

Q. What experimental strategies resolve discrepancies in TXB₂ levels across studies?

Contradictions often arise from methodological differences:

  • Sample collection: EDTA plasma minimizes in vitro platelet activation compared to serum, which artificially elevates TXB₂ .
  • Metabolite interference: Cross-reactivity in ELISA kits with urinary metabolites (e.g., 11-dehydro-TXB₂) necessitates validation using chromatographic methods .
  • Temporal factors: Time-dependent TXB₂ degradation in stored samples requires strict adherence to processing protocols .

Q. How can TXB₂ data be statistically analyzed to account for biological variability in human studies?

Robust statistical frameworks include:

  • Mixed-effects models: Adjust for inter-individual variability in longitudinal studies (e.g., repeated TXB₂ measurements in drug trials).
  • Power analysis: Calculate sample sizes using pilot data to ensure detection of clinically relevant TXB₂ changes (e.g., ≥20% difference with α=0.05 and β=0.2) .
  • Correction for multiple comparisons: Use Bonferroni or false discovery rate (FDR) adjustments in multi-analyte studies .

Q. What are the challenges in linking TXB₂ to specific disease mechanisms, and how can they be addressed?

Mechanistic studies require:

  • Genetic models: COX-1 knockout mice or TP receptor antagonists to isolate TXA₂/TXB₂ pathways.
  • Multi-omics integration: Combine TXB₂ measurements with transcriptomic/proteomic data to identify upstream regulators (e.g., phospholipase A₂) or downstream effectors (e.g., P-selectin) .
  • Longitudinal cohorts: Track TXB₂ metabolites in urine to distinguish acute vs. chronic platelet activation in atherosclerosis .

Methodological and Ethical Considerations

Q. How should researchers design studies involving TXB₂ measurements in human participants?

Key steps include:

  • Ethics approval: Detail participant selection criteria, randomization methods, and site-specific recruitment numbers in ethics applications .
  • Blinding: Mask laboratory personnel to treatment groups to avoid assay bias.
  • Data transparency: Publish raw OD values, standard curves, and validation parameters as supplementary materials .

Q. What are the best practices for reporting TXB₂ data in peer-reviewed journals?

Follow guidelines for reproducibility:

  • Describe anticoagulants, processing times, and storage conditions in the Methods section.
  • Use SI units (e.g., pg/mL) and report coefficients of variation for assays.
  • Reference established protocols (e.g., radioimmunoassay for TXB₂ ) and deposit datasets in public repositories .

Tables for Quick Reference

Factor Affecting TXB₂ Levels Impact Mitigation Strategy Reference
Delayed sample processing↑ TXB₂ by 200–400%Process within 30 min; use EDTA tubes
Serum vs. plasma collectionHigher in serumUse EDTA/heparin plasma
Cross-reactive metabolitesELISA false positivesValidate with GC-MS
Key TXB₂ Metabolites Analytical Method Biological Relevance
11-dehydro-TXB₂GC-MSPrimary urinary marker of systemic TXA₂ production
2,3-dinor-TXB₂LC-MS/MSReflects renal metabolism of TXB₂

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.